molecular formula C13H11FN2O B5292483 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

货号: B5292483
分子量: 230.24 g/mol
InChI 键: XJEUJTQSRRCSCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as LDN-193189, is a small molecule inhibitor that selectively targets the bone morphogenetic protein (BMP) signaling pathway. BMPs are a group of growth factors that play a crucial role in embryonic development, tissue homeostasis, and bone formation. Dysregulation of BMP signaling has been implicated in various diseases, including cancer, fibrosis, and osteoporosis. LDN-193189 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用机制

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, which are crucial for BMP signaling. By blocking BMP signaling, this compound prevents the activation of downstream effectors such as Smad1/5/8, which regulate gene expression and cellular functions. This leads to a reduction in cell proliferation, migration, and invasion, as well as an increase in apoptosis and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, it inhibits tumor growth and metastasis by reducing angiogenesis, inflammation, and immune evasion. In fibrosis, it reduces collagen deposition and improves tissue remodeling by promoting myofibroblast apoptosis and reducing fibroblast activation. In osteoporosis, it increases bone mass and strength by promoting osteoblast differentiation and mineralization and inhibiting osteoclast activity.

实验室实验的优点和局限性

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages as a research tool for studying BMP signaling and related diseases. It is highly selective and potent, with minimal off-target effects. It can be easily synthesized and modified to optimize its pharmacokinetic properties. However, there are also some limitations to its use. It may not fully recapitulate the complexity of BMP signaling in vivo, and its effects may vary depending on the cell type and disease context. It also requires further validation in clinical trials to determine its safety and efficacy in humans.

未来方向

There are several future directions for research on 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One area of interest is its potential as a combination therapy with other anticancer or antifibrotic agents. Another area is its use in tissue engineering and regenerative medicine, where it can promote bone and cartilage repair. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential biomarkers for patient selection and monitoring. Overall, this compound holds great promise as a therapeutic agent and research tool for studying BMP signaling and related diseases.

合成方法

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized using a multistep process involving several chemical reactions. The most commonly used method involves the condensation of 4-fluoroaniline and cyclohexanone to form 4-fluorophenylcyclohexanone, which is then converted to the corresponding indazole derivative using various reagents such as hydrazine and acetic acid. The final step involves the cyclization of the indazole derivative to form this compound.

科学研究应用

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied in preclinical models of various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis by targeting BMP signaling in cancer cells and the tumor microenvironment. In fibrosis, this compound has been shown to reduce collagen deposition and improve tissue remodeling in animal models. In osteoporosis, it has been shown to increase bone mass and strength by promoting osteoblast differentiation and inhibiting osteoclast activity.

属性

IUPAC Name

6-(4-fluorophenyl)-1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-1-8(2-4-10)9-5-12-11(7-15-16-12)13(17)6-9/h1-4,7,9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEUJTQSRRCSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。